molecular formula C15H19NO5 B13735895 N,O-Diacetyl-L-tyrosine ethyl ester CAS No. 14321-12-1

N,O-Diacetyl-L-tyrosine ethyl ester

Katalognummer: B13735895
CAS-Nummer: 14321-12-1
Molekulargewicht: 293.31 g/mol
InChI-Schlüssel: WLMFMRPUVBCJKR-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,O-Diacetyl-L-tyrosine ethyl ester is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the acetylation of both the amino and hydroxyl groups of L-tyrosine, followed by esterification with ethanol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Diacetyl-L-tyrosine ethyl ester typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,O-Diacetyl-L-tyrosine ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N,O-Diacetyl-L-tyrosine ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential prodrug for L-tyrosine.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to cross cell membranes more easily than L-tyrosine.

Wirkmechanismus

The mechanism of action of N,O-Diacetyl-L-tyrosine ethyl ester involves its hydrolysis to release L-tyrosine, which can then participate in various metabolic pathways. The acetylation and esterification enhance its lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it is hydrolyzed by esterases to release the active L-tyrosine, which can then exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Acetyl-L-tyrosine ethyl ester: Similar in structure but only acetylated at the amino group.

    L-Tyrosine ethyl ester: Only esterified with ethanol, without acetylation.

    N,O-Diacetyl-L-tyrosine: Acetylated but not esterified

Uniqueness

N,O-Diacetyl-L-tyrosine ethyl ester is unique due to its dual acetylation and esterification, which enhances its lipophilicity and stability compared to other derivatives. This makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

14321-12-1

Molekularformel

C15H19NO5

Molekulargewicht

293.31 g/mol

IUPAC-Name

ethyl (2S)-2-acetamido-3-(4-acetyloxyphenyl)propanoate

InChI

InChI=1S/C15H19NO5/c1-4-20-15(19)14(16-10(2)17)9-12-5-7-13(8-6-12)21-11(3)18/h5-8,14H,4,9H2,1-3H3,(H,16,17)/t14-/m0/s1

InChI-Schlüssel

WLMFMRPUVBCJKR-AWEZNQCLSA-N

Isomerische SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(=O)C)NC(=O)C

Kanonische SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC(=O)C)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.